molecular formula C22H19N3S2 B12583103 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine CAS No. 303162-40-5

4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine

Cat. No.: B12583103
CAS No.: 303162-40-5
M. Wt: 389.5 g/mol
InChI Key: XRTKSWHDOLKWMB-UHFFFAOYSA-N
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Description

4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound that features a thiazole ring fused with a pyridine ring, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, dyes, and polymers. Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridine
  • 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-3-amine
  • 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-4-amine

Uniqueness

The uniqueness of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine lies in its specific substitution pattern and the presence of both thiazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

CAS No.

303162-40-5

Molecular Formula

C22H19N3S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C22H19N3S2/c1-14-4-3-5-16(12-14)20-21(17-10-11-24-19(23)13-17)27-22(25-20)15-6-8-18(26-2)9-7-15/h3-13H,1-2H3,(H2,23,24)

InChI Key

XRTKSWHDOLKWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)N

Origin of Product

United States

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